Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
Description
Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a methoxy group at position 6 and an ethyl ester at position 2. The methoxy substituent enhances electronic modulation and solubility, while the ester group allows for versatile derivatization into bioactive analogs.
Properties
IUPAC Name |
ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(14)7-5-13-6-9(15-2)11-4-8(13)12-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADUFCWHNSPLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrazine with ethyl 2-bromoacetate under basic conditions, followed by methoxylation at the 6-position. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 6-methoxy position, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Research Findings and Trends
Substituent-Driven Activity : Methoxy groups improve aqueous solubility but may reduce membrane permeability compared to methyl or halogen substituents .
Synthetic Advancements : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields for carboxamide derivatives .
Structural Insights : X-ray crystallography (SHELX-refined structures) confirms planar imidazo[1,2-a]pyrazine cores, with substituents dictating π-π stacking interactions .
Biological Activity
Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a heterocyclic structure that includes an imidazole ring fused with a pyrazine ring, characterized by the presence of both an ethyl ester and a methoxy group. This unique arrangement contributes to its reactivity and biological activity.
1. Inhibition of Cytochrome P450 Enzymes
One of the most notable biological activities of this compound is its inhibitory effect on cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs. Studies indicate that this compound can alter drug metabolism, potentially leading to increased toxicity or reduced efficacy of other medications that are substrates for CYP1A2 .
2. Anticancer Potential
Research has demonstrated that compounds within the imidazo[1,2-a]pyrazine class can exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and interfering with DNA replication .
3. Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to various biological outcomes. For instance, by inhibiting CYP1A2, it can disrupt normal metabolic processes in cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | Structure | Similar structure but different activities |
| 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one | Structure | Exhibits different biological activities due to structural variations |
Study on Drug Interaction
In a study examining the interactions between this compound and CYP1A2 substrates, it was found that co-administration could lead to significant alterations in drug metabolism profiles. This emphasizes the importance of understanding such interactions in clinical settings .
Anticancer Research
A series of in vitro experiments demonstrated that this compound could inhibit the growth of various cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
